![molecular formula C18H24ClNO3 B1652526 tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate CAS No. 1461707-29-8](/img/structure/B1652526.png)

tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate

Descripción general

Descripción

Tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate is a small molecule that has been used in a variety of scientific research applications. This molecule is a carbamate derivative of tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl] and is composed of a tert-butyl group, a phenyl group, an oxocyclohexyl group, and an N-methyl group. It is a colorless, crystalline solid that is soluble in water and alcohols.

Aplicaciones Científicas De Investigación

Synthesis of Antibiotics

N-Boc Ketamine: serves as an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . This antibiotic exhibits strong activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa.

Forensic Chemistry & Toxicology

As an analytical reference standard categorized as an arylcyclohexylamine, N-Boc Ketamine is used in forensic applications to identify and quantify substances within a sample . It’s crucial for the analysis of drugs of abuse and hallucinogens.

Chemical Synthesis Research

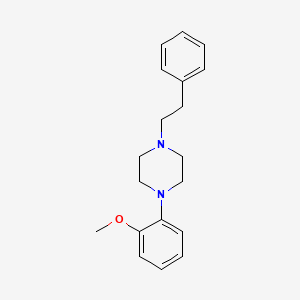

The compound is utilized in chemical synthesis, particularly in the development of novel synthetic routes. For example, it has been used in the synthesis of tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate , an intermediate in the production of other pharmaceuticals .

Development of Anti-Inflammatory Drugs

Research has indicated the potential use of derivatives of N-Boc Ketamine in the synthesis of inhibitors for treating anti-inflammatory diseases . This application is significant in the development of new medications for chronic inflammatory conditions.

Chemo-Selective Synthesis

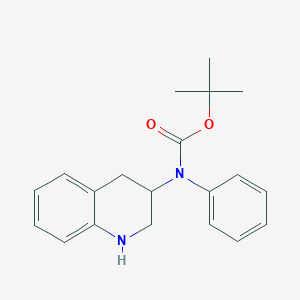

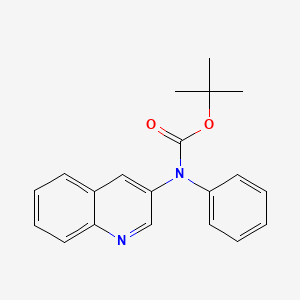

N-Boc Ketamine: is involved in chemo-selective synthesis processes, such as the Buchwald–Hartwig amination, to create a variety of functionally and structurally diverse amino ester molecules . This process is vital for the development of new compounds in medicinal chemistry.

Protection of Amines in Organic Chemistry

The compound is used for the chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides. This process is essential for the synthesis of complex organic molecules and drug development .

Mecanismo De Acción

Target of Action

N-Boc Ketamine, also known as tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate, primarily targets the N-methyl-D-aspartic acid receptor (NMDAR) . NMDAR is a type of glutamate receptor that plays a crucial role in synaptic plasticity, which is a cellular mechanism for learning and memory .

Mode of Action

N-Boc Ketamine acts as a non-competitive antagonist of the NMDAR . This means it binds to a site on the NMDAR that is distinct from the glutamate binding site, inhibiting the receptor’s function . This inhibition results in a decrease in neuronal excitability and synaptic transmission .

Biochemical Pathways

The antagonism of NMDAR by N-Boc Ketamine affects several biochemical pathways. It disrupts the normal function of the glutamatergic system, leading to alterations in the release of various neurotransmitters . This can affect downstream signaling pathways involved in processes such as neuronal plasticity, learning, and memory .

Pharmacokinetics

The pharmacokinetics of N-Boc Ketamine involves its absorption, distribution, metabolism, and excretion (ADME). Like Ketamine, it is expected to be rapidly absorbed and distributed throughout the body . It undergoes hepatic biotransformation, primarily involving cytochrome P450 isoenzymes . The major metabolite is norketamine, produced through N-demethylation . Further metabolism occurs through hydroxylation and conjugation processes . The metabolites are primarily excreted in urine .

Result of Action

The antagonism of NMDAR by N-Boc Ketamine results in a decrease in neuronal excitability and synaptic transmission . This can lead to various effects at the molecular and cellular levels, including changes in neuronal plasticity, learning, and memory . The exact effects can vary depending on the specific neuronal populations and circuits involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Boc Ketamine. Factors such as pH, temperature, and the presence of other substances can affect its stability and activity. Additionally, individual factors such as genetic variations, age, and health status can influence its pharmacokinetics and pharmacodynamics . .

Propiedades

IUPAC Name |

tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClNO3/c1-17(2,3)23-16(22)20(4)18(12-8-7-11-15(18)21)13-9-5-6-10-14(13)19/h5-6,9-10H,7-8,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFIPKJXHXVWDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1(CCCCC1=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601124360 | |

| Record name | Carbamic acid, N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601124360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylcarbamate | |

CAS RN |

1461707-29-8 | |

| Record name | Carbamic acid, N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461707-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601124360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B1652444.png)

![1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1652445.png)

![2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1652446.png)

![5-O-Tert-butyl 3-O-methyl 6-(benzylsulfanylmethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-3,5-dicarboxylate](/img/structure/B1652452.png)

![(2R)-3-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]butanoic acid;hydrochloride](/img/structure/B1652453.png)

![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-(prop-2-enoxycarbonylamino)cyclohexyl]propanoic acid](/img/structure/B1652454.png)

![2-(3-Oxo-3,5,6,7-tetrahydro-cyclopenta[c]pyridazin-2-yl)-propionic acid](/img/structure/B1652458.png)